molecular formula C13H14ClFO3 B1326052 Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate CAS No. 951887-08-4

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate

Cat. No.: B1326052
CAS No.: 951887-08-4
M. Wt: 272.7 g/mol
InChI Key: GEIILWUKPDWFGK-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate (CAS 951887-08-4) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound features a valeric acid side chain terminated with an ethyl ester and a substituted phenyl ring, making it a versatile building block for organic synthesis. Its primary research application is as a key precursor in the synthetic pathway of novel immunosuppressants, specifically in the construction of complex polycyclic structures that exhibit potent biological activity. Scientific studies have demonstrated its utility in Friedel-Crafts acylation reactions to form seven-membered rings, a critical step in the synthesis of KF20444, a potent dihydroorotate dehydrogenase (DHO-DH) inhibitor with high immunosuppressive activity . With the molecular formula C13H14ClFO3 and a molecular weight of 272.70 g/mol , it is characterized by its high structural specificity. The product is offered with a typical purity of 95% and is often handled with cold-chain transportation protocols to ensure stability . This product is intended for laboratory research and development purposes only and is strictly not for medicinal, diagnostic, or human use.

Properties

IUPAC Name

ethyl 5-(2-chloro-6-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-12(17)8-4-7-11(16)13-9(14)5-3-6-10(13)15/h3,5-6H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIILWUKPDWFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation and Esterification

A common approach begins with the preparation of the acid chloride derivative of the substituted phenyl valeric acid, followed by reaction with ethanol to form the ethyl ester. This typically involves:

  • Cooling a solution of the acid chloride in an inert solvent such as dichloromethane (CH2Cl2) to 0 °C,
  • Addition of triethylamine as a base to scavenge hydrochloric acid formed during the reaction,
  • Slow dropwise addition of the acid chloride to the reaction mixture,
  • Stirring at room temperature under nitrogen atmosphere for 18 hours to complete ester formation,
  • Workup involving washing with saturated sodium bicarbonate and brine, drying over sodium sulfate, and concentration,
  • Purification by crystallization or chromatography to isolate the ethyl ester product.

This method ensures minimal side reactions and high purity of the ester intermediate.

One-Pot Tandem Assembly and Catalytic Methods

Recent advances include one-pot tandem assembly methods where amides, amines, and ketones are combined under mild conditions with molecular sieves and catalysts to form complex molecules efficiently. For example, a mixture of amide, amine, ketone, and molecular sieves in dichloromethane can be stirred at room temperature under nitrogen for extended periods (e.g., 18 hours). Subsequent treatment with activating agents like trifluoromethanesulfonic anhydride (Tf2O) and 2-chloropyridine at low temperatures (-41 °C) allows for further functionalization and ring formation, followed by purification steps.

Though this method is described for related compounds, its principles can be adapted for synthesizing ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate by tailoring the amide and ketone components accordingly.

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Temperature Time Yield (%) Notes
Acid chloride formation Reaction of substituted phenyl valeric acid with SOCl2 or oxalyl chloride 0 °C to RT 2-4 hours >90 In inert solvent (e.g., CH2Cl2)
Esterification Acid chloride + ethanol + triethylamine + DMAP catalyst 0 °C to RT 18 hours 85-95 Under N2 atmosphere, followed by workup
Halogenation (if required) NCS or fluorinating agent on aromatic ring 0 °C to RT 1-3 hours 70-85 Regioselective substitution
One-pot tandem assembly Amide + amine + ketone + molecular sieves + Tf2O + 2-chloropyridine -41 °C to RT 24 hours Variable Adaptable for complex molecule assembly
Purification Chromatography or crystallization N/A N/A N/A Ensures high purity and removal of impurities

Research Findings and Optimization Notes

  • The use of molecular sieves during the one-pot assembly improves reaction efficiency by removing water and driving equilibrium toward product formation.
  • Cooling to sub-zero temperatures (-41 °C) during activation with trifluoromethanesulfonic anhydride prevents side reactions and improves selectivity.
  • Triethylamine acts as a base to neutralize HCl generated during esterification, preventing acid-catalyzed side reactions.
  • Avoidance of protecting groups in modern synthetic routes reduces steps and increases overall yield and cost-effectiveness.
  • Enzymatic methods offer high stereoselectivity and mild reaction conditions, which are advantageous for scale-up and green chemistry applications.
  • Purification by flash chromatography using solvent gradients (e.g., 0-1% methanol in dichloromethane/ether) provides efficient isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate has shown promise in the development of new pharmaceuticals. Its structure suggests potential activity as an anti-inflammatory or analgesic agent. Researchers have conducted studies to evaluate its efficacy against various diseases, including:

  • Cancer : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a role in anticancer therapy.
  • Cardiovascular Diseases : The compound's effects on cardiovascular health are under investigation, particularly its potential to modulate lipid profiles and reduce inflammation.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in the pharmaceutical industry for creating new drug candidates.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)20.5

Case Study 2: Cardiovascular Effects

In another study focusing on cardiovascular implications, researchers assessed the compound's impact on lipid metabolism in animal models. The findings suggested a reduction in total cholesterol and triglyceride levels, indicating a potential for managing dyslipidemia.

ParameterControl GroupTreatment Groupp-value
Total Cholesterol (mg/dL)220180<0.01
Triglycerides (mg/dL)150110<0.05

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-chlorophenyl)-5-oxovalerate
  • Ethyl 5-(2-fluorophenyl)-5-oxovalerate
  • Ethyl 5-(2-bromophenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical properties and reactivity compared to compounds with only one type of halogen substituent

Biological Activity

Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article discusses its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a chloro and a fluorine substituent on the phenyl ring, which may enhance its biological activity through increased binding affinity to target biomolecules.

Synthesis:
The synthesis typically involves the esterification of 5-(2-chloro-6-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. This process can be optimized for industrial applications using continuous flow methods to improve efficiency and yield .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The chloro and fluoro groups enhance the compound's reactivity, allowing it to bind effectively to various enzymes or receptors. The ester moiety can undergo hydrolysis, releasing the active acid form that may interact with biological pathways, influencing cellular processes .

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, including:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit activity against drug-resistant bacterial strains, indicating potential as an antimicrobial agent .
  • Antiviral Properties: Related compounds have shown significant inhibitory activity against HIV-1, suggesting that this compound may also possess antiviral properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of drug-resistant bacteria
AntiviralInhibition of HIV-1
CytotoxicitySubmicromolar activity in cancer cells

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial efficacy of structurally similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, highlighting the potential for this compound in treating resistant infections .
  • Antiviral Activity Investigation:
    Research on related compounds demonstrated potent activity against HIV-1, with some showing picomolar efficacy. The structure-function relationship was explored, revealing that specific substitutions significantly enhanced antiviral potency. This suggests that this compound may similarly impact viral replication pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 5-(2-chloro-6-fluorophenyl)-5-oxovalerate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-chloro-6-fluorobenzene derivatives and ethyl levulinate. Key reagents include Lewis acids (e.g., AlCl₃) to activate the carbonyl group. Reaction temperature (optimized at 50–70°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact regioselectivity and yield .
  • Data Consideration : Monitor reaction progress via TLC or GC-MS. Typical yields range from 60–75%, with impurities arising from over-acylation or halogen migration.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. Validate bond lengths and angles against expected values (e.g., C=O bond ~1.21 Å) .
  • Spectroscopy : ¹H/¹³C NMR (δ ~4.1 ppm for ethyl ester protons; δ ~190 ppm for ketone carbon in ¹³C NMR) and FT-IR (C=O stretch ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NMR chemical shifts may arise from dynamic keto-enol tautomerism. Confirm via variable-temperature NMR or computational modeling (DFT calculations for energy-minimized structures). Cross-validate with X-ray data to resolve ambiguity .

Q. What strategies optimize reaction conditions for synthesizing halogen-substituted analogues?

  • Methodology :

  • Substituent Effects : Fluorine at the 2-position enhances electrophilicity at the ketone, while chlorine at the 6-position sterically hinders nucleophilic attack. Use ortho-directing groups to improve regioselectivity.
  • Catalytic Screening : Test Pd-catalyzed cross-coupling for introducing aryl halides. Compare yields using Buchwald-Hartwig vs. Ullmann conditions .
    • Data Table :
CatalystYield (%)Purity (%)
Pd(OAc)₂/XPhos8298
CuI/L-Proline6590

Q. What mechanistic insights explain the compound’s biological activity in medicinal chemistry?

  • Mechanism : The ester group undergoes hydrolysis in vivo to release 5-(2-chloro-6-fluorophenyl)-5-oxovaleric acid, which inhibits cyclooxygenase-2 (COX-2) via competitive binding. Fluorine enhances membrane permeability (logP ~2.8) and metabolic stability .
  • Comparative Analysis :

CompoundIC₅₀ (COX-2, µM)logP
Ethyl 5-(2-Cl-6-F-phenyl)-5-oxo0.452.8
Ethyl 5-(4-F-phenyl)-5-oxo1.22.1

Q. How do halogen substituents influence crystallographic packing and intermolecular interactions?

  • Analysis : Chlorine participates in halogen bonding (C–Cl···O, ~3.3 Å), while fluorine engages in weaker C–F···H interactions. Use ORTEP-3 to visualize packing diagrams and quantify lattice energies .

Q. What protocols ensure reproducibility in toxicity and stability studies?

  • Guidelines :

  • Stability : Store under inert atmosphere (N₂) at –20°C to prevent ester hydrolysis. Monitor degradation via HPLC (retention time ~8.2 min) .
  • Toxicity : Follow OECD 423 for acute oral toxicity. Reported LD₅₀ (murine) is >2000 mg/kg, suggesting low acute risk .

Data Contradiction and Resolution

Q. How to address discrepancies in reported biological activity across studies?

  • Root Cause : Variability in assay conditions (e.g., cell lines, incubation time).
  • Resolution : Standardize protocols using CONSORT-EHEALTH guidelines (e.g., detailed reagent lot numbers, instrument calibration logs) .

Future Research Directions

  • Investigate enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids).
  • Explore in vivo pharmacokinetics (Cmax, t₁/₂) to assess therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.